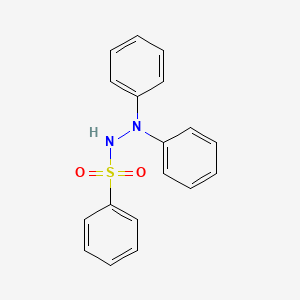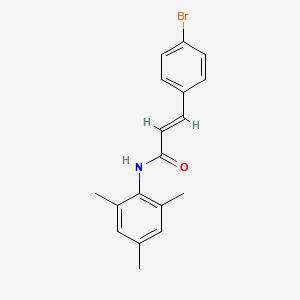
N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as AMMS, is a sulfonamide-based compound that has been extensively studied in recent years. AMMS has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy.
作用機序
The exact mechanism of action of AMMS is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, AMMS has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
AMMS has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using AMMS in lab experiments is its broad spectrum of activity. It has been shown to have anti-cancer, anti-inflammatory, and antimicrobial properties, which makes it a versatile compound for various research applications. However, one of the limitations of using AMMS is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of AMMS. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential use of AMMS in combination with other therapeutic agents to enhance its efficacy. Furthermore, more studies are needed to fully understand the mechanism of action of AMMS and its potential use in various disease states.
合成法
The synthesis of AMMS involves the reaction of 3-acetylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields AMMS as a white crystalline solid with a melting point of 182-184°C. The purity of AMMS can be confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
AMMS has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. AMMS exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion.
AMMS has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Furthermore, AMMS has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-8-15(21-3)16(9-11)22(19,20)17-14-6-4-5-13(10-14)12(2)18/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGIDXNNRSBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)

![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)


![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)
